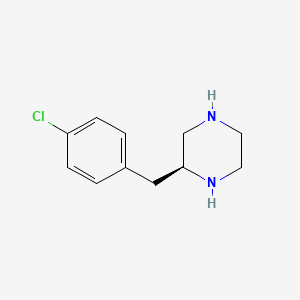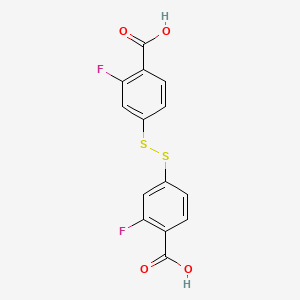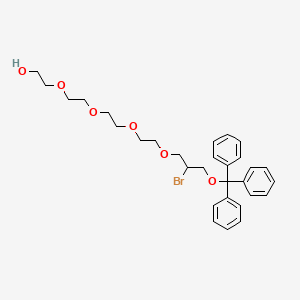![molecular formula C23H37NO2 B14237033 N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide CAS No. 623174-84-5](/img/structure/B14237033.png)
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide is a chemical compound characterized by the presence of a furan ring attached to an octadecadienamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide typically involves the reaction of furan-3-ylmethanol with octadeca-9,12-dienoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The double bonds in the octadecadienamide chain can be reduced to form saturated amides.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Saturated amides.
Substitution: Nitrated or halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The furan ring and the amide linkage play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Furan-2-yl)methyl]octadeca-9,12-dienamide
- N-[(Thiophen-3-yl)methyl]octadeca-9,12-dienamide
- N-[(Pyridin-3-yl)methyl]octadeca-9,12-dienamide
Uniqueness
N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide is unique due to the specific positioning of the furan ring and the double bonds in the octadecadienamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
623174-84-5 |
|---|---|
Molekularformel |
C23H37NO2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-(furan-3-ylmethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)24-20-22-18-19-26-21-22/h6-7,9-10,18-19,21H,2-5,8,11-17,20H2,1H3,(H,24,25) |
InChI-Schlüssel |
ASPAACGSEFTRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
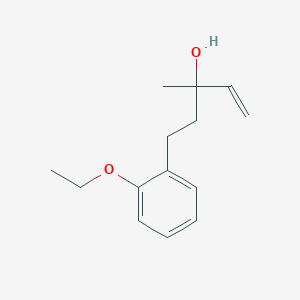
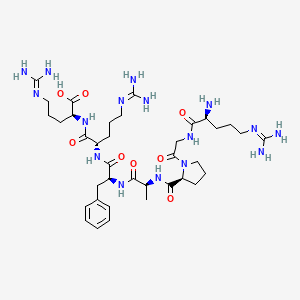
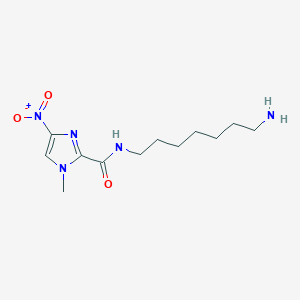
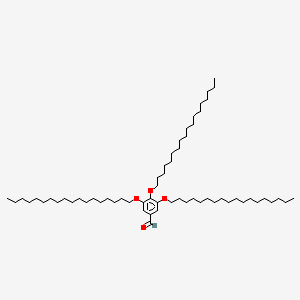
![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
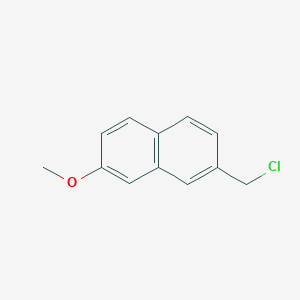
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
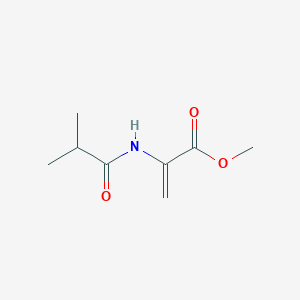
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
